(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide
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Overview
Description
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by its unique octahydrocyclopenta[b]pyrrole structure, which is a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide typically involves the condensation of appropriate amines with cyclopentanone derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Scientific Research Applications
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide is unique due to its specific stereochemistry and the presence of the dimethylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2R,3aR,6aR)-N,N-dimethyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-12(2)10(13)9-6-7-4-3-5-8(7)11-9/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |
InChI Key |
XSKRACAYYRXTFD-IWSPIJDZSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1C[C@H]2CCC[C@H]2N1 |
Canonical SMILES |
CN(C)C(=O)C1CC2CCCC2N1 |
Origin of Product |
United States |
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